![molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1](/img/structure/B2743007.png)

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

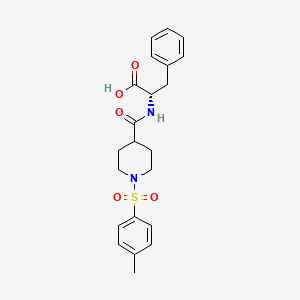

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate, also known as ethyl 2-(2-norbornylidene)acetate, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In 2.1]heptanylidene)acetate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Applications De Recherche Scientifique

Synthesis and Reactivity

Ethyl cyclopropylidene acetate and its analogs are synthesized via an acid-catalyzed Wittig reaction, showcasing their utility as equivalents of senecioic acid esters in double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). This chemical behavior underscores the compound's versatility in synthetic chemistry, enabling the creation of complex molecular structures.

Material Science Applications

In material science, the compound has been explored for its potential in enhancing the efficiency of separation processes. For instance, ethyl acetate, a related compound, is used in extractive distillation processes for separating challenging mixtures like n-hexane and ethyl acetate due to the formation of a minimum boiling azeotrope, demonstrating its importance in chemical and pharmaceutical industries (Feng et al., 2020).

Chemical Synthesis and Catalysis

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, palladium-catalyzed reactions involving norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-endo-2-carboxylic acid ethyl ester, highlight the compound's role in facilitating addition polymerizations and enhancing molecular diversity (Kang & Sen, 2004).

Propriétés

IUPAC Name |

ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKFXVNHWKJOMU-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)

![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)